molecular formula C19H21N5O B2893690 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2195881-87-7

4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

Cat. No. B2893690
CAS RN: 2195881-87-7
M. Wt: 335.411
InChI Key: KFDFOYVVEBLMQT-UHFFFAOYSA-N
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Description

4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications

Heat Shock Protein 90 (HSP90) Inhibition

This compound has been explored for its potential as an HSP90 inhibitor . HSP90 is a molecular chaperone that plays a crucial role in the folding and function of many proteins, including those involved in cancer progression. Inhibitors of HSP90 can disrupt these processes, leading to the degradation of client proteins and the potential suppression of tumor growth .

Anticancer Activity

The triazole and azabicyclooctane moieties within the compound’s structure contribute to its binding affinity towards HSP90, making it a candidate for anticancer drug development. Preliminary studies have shown that derivatives of this compound exhibit potent anti-proliferative activities, particularly against the Capan-1 cell line .

Anti-Herpes Simplex Virus Type 1 (HSV-1)

Compounds with a similar triazole structure have been synthesized and evaluated for their efficacy against HSV-1. The triazole-linked nitroxyl hybrids have shown significant anti-HSV-1 activity, suggesting that the compound may also possess antiviral properties .

Selectivity Against Cancer Cell Lines

The structural motif of the compound, particularly the triazole ring, has been associated with selectivity against cancer cell lines. This implies that the compound could be used to target specific types of cancer cells while minimizing effects on healthy cells .

Molecular Modeling Studies

Molecular modeling has been employed to understand the interaction between similar compounds and their target proteins. These studies can provide insights into the binding modes, affinities, and potential efficacy of the compound as a therapeutic agent .

Scaffold for Drug Development

The compound’s unique structure serves as a new scaffold for the development of HSP90 inhibitors. Its design can be used as a foundation for creating more potent and selective drugs with fewer off-target effects .

Therapeutic Potential for Other Diseases

While specific studies on this compound are limited, the general class of triazole derivatives has been investigated for therapeutic potential against a variety of diseases, including other viral infections and inflammatory conditions .

Drug Conjugates for Selective Tumor Therapy

The compound’s ability to bind to HSP90 allows for the possibility of constructing drug conjugates. These conjugates can deliver therapeutic agents directly to tumors, enhancing the selectivity and efficacy of cancer treatment .

properties

IUPAC Name

4-[3-oxo-3-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-13-15-3-1-14(2-4-15)5-8-19(25)24-16-6-7-17(24)12-18(11-16)23-10-9-21-22-23/h1-4,9-10,16-18H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDFOYVVEBLMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

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